molecular formula C20H16N2O5 B2489917 (2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid CAS No. 330157-63-6

(2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid

Cat. No.: B2489917
CAS No.: 330157-63-6
M. Wt: 364.357
InChI Key: YREGUCCVYVBXOV-HCNMTHCWSA-N
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Description

The compound (2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenylidene group, a carbamoyl group, and a phenylprop-2-enoic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid typically involves multiple steps, including the formation of the chromenylidene core, the introduction of the carbamoyl group, and the final coupling with the phenylprop-2-enoic acid moiety. Common synthetic routes may include:

    Formation of the Chromenylidene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This can be achieved through carbamoylation reactions using reagents such as isocyanates or carbamoyl chlorides.

    Coupling with Phenylprop-2-enoic Acid: The final step involves coupling the intermediate with phenylprop-2-enoic acid under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The chromenylidene and phenylprop-2-enoic acid moieties can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl ring and other functional groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific pathways or enzymes.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chromenylidene group may interact with enzymes or receptors, modulating their activity. The carbamoyl group could form hydrogen bonds with target proteins, enhancing binding affinity. The phenylprop-2-enoic acid moiety may participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid: shares similarities with other chromenylidene derivatives and phenylprop-2-enoic acid analogs.

    Chromenylidene Derivatives: Compounds with similar chromenylidene cores may exhibit comparable chemical reactivity and biological activity.

    Phenylprop-2-enoic Acid Analogs: These compounds may have similar pharmacological properties and can be used as references for studying the unique features of the target compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-16-7-3-5-13-11-15(19(21)25)20(27-18(13)16)22-14-6-2-4-12(10-14)8-9-17(23)24/h2-11H,1H3,(H2,21,25)(H,23,24)/b9-8+,22-20?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREGUCCVYVBXOV-HYHZBMSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C=CC(=O)O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)/C=C/C(=O)O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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